molecular formula C21H12Cl2N2O3S B14114726 7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14114726
M. Wt: 443.3 g/mol
InChI Key: VSOJBSCXKKZVPS-UHFFFAOYSA-N
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Description

7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of chloro, methyl, and thiazole groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then integrated into the chromeno-pyrrole structure through a series of condensation and cyclization reactions. Common reagents used in these reactions include acyl chlorides, triethylamine, and various solvents such as dichloromethane and ethanol .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions could produce various substituted analogs of the original compound .

Scientific Research Applications

7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and chromeno-pyrrole analogs, such as:

Uniqueness

What sets 7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C21H12Cl2N2O3S

Molecular Weight

443.3 g/mol

IUPAC Name

7-chloro-1-(3-chlorophenyl)-6-methyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C21H12Cl2N2O3S/c1-10-7-15-13(9-14(10)23)18(26)16-17(11-3-2-4-12(22)8-11)25(20(27)19(16)28-15)21-24-5-6-29-21/h2-9,17H,1H3

InChI Key

VSOJBSCXKKZVPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=CC=C4)Cl)C5=NC=CS5

Origin of Product

United States

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